Acrylic Acid

Description

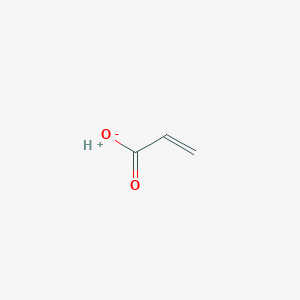

This compound is a alpha,beta-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group. It has a role as a metabolite. It is a conjugate acid of an acrylate.

A α,β-unsaturated monocarboxylic acid that is ethene substituted by a carboxy group.

This compound is used in the manufacture of plastics, paint formulations, and other products. Exposure occurs primarily in the workplace. It is a strong irritant to the skin, eyes, and mucous membranes in humans. No information is available on the reproductive, developmental, or carcinogenic effects of this compound in humans. Animal cancer studies have reported both positive and negative results. EPA has not classified this compound for carcinogenicity.

This compound has been reported in Cocos nucifera, Gynerium sagittatum, and other organisms with data available.

RN given refers to parent cpd

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O2/c1-2-3(4)5/h2H,1H2,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIXOWILDQLNWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25568-87-0, 25584-52-5, 9003-01-4, Array, 9003-01-4 (Parent) | |

| Record name | 2-Propenoic acid, homopolymer, syndiotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25568-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, homopolymer, isotactic | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25584-52-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly(acrylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0039229 | |

| Record name | Acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid or solid (below 55 degrees F) with a distinctive, acrid odor; Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes; [NIOSH], Liquid, COLOURLESS LIQUID WITH PUNGENT ODOUR., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor., Colorless liquid or solid (below 55 °F) with a distinctive, acrid odor. [Note: Shipped with an inhibitor (e.g., hydroquinone) since it readily polymerizes.] | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

142 °C, BP: 122.0 °C at 400 mm Hg; 103.3 °C at 200 mm Hg; 86.1 °C at 100 mm Hg; 66.2 °C at 40 mm Hg; 39.0 °C at 10 mm Hg; 27.3 °C at 5 mm Hg, 141.20 °C. @ 760.00 mm Hg, 141 °C, 286 °F | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

50 °C, 54 °C (open cup), 122 °F (50 °C) (open cup), 48-55 °C c.c., 121 °F | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible with alcohol, and ether, Miscible with ethanol, ethyl ether; soluble in acetone, benzene, carbon tetrachloride, Miscible with chloroform, Miscible with water /1X10+6 mg/L/ at 25 °C, 1000 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0511 g/cu cm at 20 °C, Liquid heat capacity: 0.460 BTU/lb-F at 106 °F; Saturated vapor density: 0.00106 lb/cu ft at 70 °F; Ideal gas heat capacity: 0.257 BTU/lb-F at 75 °F, Bulk density: 8.6 lb/gal at 20 °C, Relative density (water = 1): 1.05, 1.05 | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

3.97 [mmHg], 3.97 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 413, 3 mmHg | |

| Record name | Acrylic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/67 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

... Typical commercial glacial acrylic acid contains 98.0% by wt acrylic acid, max of 0.5% by wt water and 0.045-0.055 mg/kg (ppm) of the inhibitor hydroquinone monomethyl ether., < 0.05% w/w water, < 0.05% w/w propionic acid, < 0.2% w/w acetic acid, < 0.5% w/w dimers of acrylic acid; (additives) < 0.02% hydroquinone monomethylether, Commercial acrylic acid also contains a small amount of polymerization inhibitors, usually hydroquinone monomethyl ether (methoxyphenol). This is a known skin sensitizer in guinea-pigs ... Other inhibitors used with acrylic acid have also been reported to have skin-sensitizing properties, namely phenothiazine ... and diphenyl-p-phenylenediamine ... However, it is unclear whether the small amount of one of these inhibitors present (0.02-0.1%) could contribute to the skin-sensitizing properties of commercial acrylic acid. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Acrid liquid, Liquid, Colorless liquid, Colorless liquid or solid (below 55 degrees F) | |

CAS No. |

59913-86-9, 79-10-7, 25987-55-7, 9003-01-4 | |

| Record name | Diacrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59913-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acrylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, homopolymer, calcium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025987557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165257 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112122 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106037 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106036 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106035 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Polyacrylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ACRYLIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4765 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acrylic acid | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/acrylic-acid-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Acrylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0039229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acrylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACRYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J94PBK7X8S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/AS42C1D8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

13.56 °C, 13 °C, 14 °C, 55 °F | |

| Record name | Acrylic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02579 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Acrylic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1421 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Acrylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031647 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | ACRYLIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0688 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ACRYLIC ACID | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/688 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Acrylic acid | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0013.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

"acrylic acid chemical structure and properties"

An In-depth Technical Guide to Acrylic Acid: Structure, Properties, and Applications

Introduction

This compound (IUPAC name: prop-2-enoic acid) is the simplest unsaturated carboxylic acid, bearing the chemical formula C₃H₄O₂.[1][2] It is a foundational organic compound characterized by a vinyl group directly attached to a carboxylic acid terminus.[1][3] This unique structural arrangement imparts a dual reactivity that makes it an immensely valuable and versatile precursor in the chemical industry. Annually, millions of tons of this compound are produced, serving as a critical monomer for the synthesis of a vast array of polymers and copolymers.[1] These polymers are integral to countless commercial and industrial products, including superabsorbent polymers, coatings, adhesives, textiles, and water treatment chemicals.[4][5]

This guide offers a comprehensive exploration of this compound from a senior application scientist's perspective. We will delve into its fundamental chemical structure and properties, the mechanisms of its polymerization, industrial synthesis routes, and its wide-ranging applications. Furthermore, this document provides critical insights into its toxicological profile and outlines rigorous protocols for its safe handling, analysis, and disposal, ensuring a self-validating system of knowledge for researchers and drug development professionals.

Chemical Structure and Properties

The utility of this compound is fundamentally derived from its molecular architecture. Understanding this structure is key to explaining its physical characteristics and chemical behavior.

Molecular Structure

Caption: Chemical structure of this compound (CH₂=CHCOOH).

Physicochemical Properties

The table below summarizes its key physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₄O₂ | [1][2] |

| Molar Mass | 72.06 g/mol | [1][9] |

| Appearance | Clear, colorless liquid | [1][2][7] |

| Odor | Acrid, pungent, tart | [1][8][9] |

| Density | 1.051 g/cm³ at 20°C | [1][2][7] |

| Melting Point | 13 - 14°C (55 - 57°F) | [1][7][9] |

| Boiling Point | 141°C (286°F) | [1][8][9] |

| Solubility in Water | Miscible | [1] |

| Acidity (pKa) | 4.25 | [1][8] |

| Vapor Pressure | ~3.8 mmHg at 20°C | [1][2] |

| Flash Point | ~50 - 68°C (122 - 155°F) | [2][9] |

Chemical Reactivity

This compound's reactivity is governed by its two functional groups:

-

Carboxylic Acid Group: It undergoes typical reactions of carboxylic acids. For example, when reacted with an alcohol, it forms the corresponding acrylate ester.[1] These esters (e.g., methyl acrylate, butyl acrylate) are themselves important monomers.

-

Vinyl Group: The carbon-carbon double bond is highly susceptible to addition reactions. Its most significant reaction is free-radical polymerization.[2][8] this compound can polymerize with itself to form homopolymers like poly(this compound) or copolymerize with other monomers such as acrylamides, styrene, and butadiene to create a diverse range of copolymers with tailored properties.[1][10]

This dual functionality allows for the synthesis of functional polymers where the carboxylic acid groups provide hydrophilicity, sites for cross-linking, and pH-responsiveness.

Polymerization of this compound

The most prominent chemical property of this compound is its propensity to polymerize. This reaction is rapid and highly exothermic, which can lead to violent or explosive conditions if not properly controlled.[3]

Free-Radical Polymerization Mechanism

The synthesis of poly(this compound) (PAA) is primarily achieved through free-radical polymerization in an aqueous solution.[11][12][13] This mechanism consists of three key stages:

-

Initiation: The process begins with the generation of free radicals from an initiator compound, such as potassium persulfate (K₂S₂O₈) or an azobisisobutyronitrile (AIBN) type initiator.[11][12] These highly reactive radicals attack the double bond of an this compound monomer, creating a new radical center on the monomer unit.[12]

-

Propagation: The newly formed monomer radical reacts with subsequent this compound monomers, rapidly extending the polymer chain.[12] This step repeats continuously, adding thousands of monomer units to create long PAA chains.[12]

-

Termination: The growth of a polymer chain ceases when two radical chain ends combine or disproportionate, effectively neutralizing the radical sites and forming the final, stable polymer product.[12]

To manage the exothermic nature of the reaction, industrial processes typically use aqueous solutions of this compound at concentrations below 40% and control the temperature between 50-150°C.[13][14]

Caption: Workflow of free-radical polymerization of this compound.

Inhibition of Polymerization

Due to its high reactivity, this compound is typically supplied with a polymerization inhibitor, most commonly the monomethyl ether of hydroquinone (MEHQ). It is critical to store this compound under the manufacturer's recommended conditions to maintain the effectiveness of the inhibitor.[15] Oxygen is required for the inhibitor to function effectively, so it should not be stored under an inert atmosphere like pure nitrogen.

Synthesis and Industrial Production

While several historical methods for producing this compound exist, the modern industrial standard is the two-step catalytic oxidation of propylene, a byproduct of ethylene and gasoline production.[1][3][16] This process is favored for its economic viability and high yield.[17]

-

Step 1: Propylene to Acrolein: Propylene is partially oxidized with air over a mixed metal oxide catalyst (typically based on bismuth and molybdenum) in a fixed-bed reactor to produce acrolein.[16][18] CH₂=CHCH₃ + O₂ → CH₂=CHCHO + H₂O

-

Step 2: Acrolein to this compound: The acrolein is then fed into a second reactor where it is further oxidized, using a different catalyst (often based on molybdenum and vanadium), to yield this compound.[16][18] CH₂=CHCHO + ½ O₂ → CH₂=CHCOOH

The crude this compound product is then purified through distillation to achieve the high purity required for polymerization.[19]

Caption: Two-step catalytic oxidation process for this compound production.

Historical methods, such as the hydrocarboxylation of acetylene (Reppe chemistry) and the hydrolysis of acrylonitrile, have been largely abandoned due to factors like the high cost of acetylene or the generation of unwanted ammonium byproducts.[1]

Key Applications

The versatility of this compound and its polymers has led to their use in a multitude of industries. The final properties of the polymers—such as tackiness, hardness, and durability—can be precisely controlled by the choice of monomers and polymerization conditions.[3]

-

Superabsorbent Polymers (SAPs): Cross-linked sodium polyacrylate, a derivative of this compound, can absorb and retain liquid up to hundreds of times its own weight.[11] This property makes it the primary component in diapers, adult incontinence products, and agricultural applications for water retention in soil.[4][5][8]

-

Coatings and Adhesives: Acrylic polymers are widely used in waterborne coatings and paints, providing durability, adhesion, and resistance.[4][5] They are also the basis for many pressure-sensitive adhesives and sealants used in packaging, construction, and automotive industries.[5]

-

Water Treatment: Polyacrylates function as effective dispersants and scale inhibitors in industrial water systems, preventing the buildup of mineral deposits and improving efficiency.[4][8]

-

Textiles and Leather: In the textile industry, acrylic polymers are used as finishing agents to improve dye retention and wrinkle resistance.[4][5] They are also used in leather finishing formulations.

-

Detergents: PAA is used in detergents as a builder and dispersing agent.[11]

Toxicology and Safe Handling

Despite its utility, this compound is a hazardous material that requires strict safety protocols. It is corrosive and severely irritating to the skin, eyes, and respiratory tract.[1][20]

Health Hazards

-

Acute Effects: Direct contact can cause severe skin burns and irreversible eye damage.[1][21][22] Inhalation of vapors may cause respiratory irritation, and high exposure can lead to pulmonary edema.[1][23] It is harmful if swallowed, causing burns to the mouth, throat, and gastrointestinal tract.[21]

-

Chronic Effects: Long-term exposure may affect the kidneys and lungs.[23] Some animal studies have reported skin carcinomas after topical application, but data on human carcinogenicity is unavailable.[20]

-

Toxicological Data: The oral LD₅₀ in rats is 340 mg/kg, indicating significant toxicity.[1]

Experimental Protocol: Safe Laboratory Handling of this compound

This protocol establishes a self-validating system for handling this compound to minimize exposure and risk.

-

Pre-Handling Assessment:

-

Personal Protective Equipment (PPE):

-

2.1. Wear appropriate chemical-resistant gloves (e.g., butyl rubber, laminate film).

-

2.2. Wear chemical splash goggles and a face shield for full protection.

-

2.3. Wear a flame-resistant lab coat and closed-toe shoes.

-

-

Handling and Dispensing:

-

Storage:

-

4.1. Store in a cool, dry, well-ventilated area away from direct sunlight, heat, and ignition sources.[15][24]

-

4.2. Store in the original container, which is designed to be compatible with this compound and its inhibitor system.

-

4.3. Adhere to the recommended storage temperature range (typically 15-25°C) to prevent freezing and potential inhibitor separation.[24]

-

4.4. Store away from incompatible materials such as strong oxidizers, bases, amines, and iron salts.

-

-

Emergency Procedures:

-

5.1. Skin Contact: Immediately flush the affected area with copious amounts of water for at least 30 minutes and remove contaminated clothing. Seek immediate medical attention.[23]

-

5.2. Eye Contact: Immediately flush eyes with water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[23]

-

5.3. Spills: For small spills, absorb with an inert, non-combustible material like sand or vermiculite.[15][24] Place in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact emergency services.[15]

-

-

Waste Disposal:

-

6.1. Dispose of this compound waste and contaminated materials as hazardous waste in accordance with all federal, state, and local regulations.[15]

-

Analytical Methodologies

Accurate quantification of this compound is essential for process control, environmental monitoring, and occupational safety assessment. Several chromatographic methods are well-established for this purpose.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust and widely used technique. Because this compound is a polar molecule, an ion-suppression technique is employed to achieve good retention on C18 columns.[25]

Experimental Protocol: HPLC Analysis of this compound

-

Objective: To quantify the concentration of this compound in an aqueous sample.

-

Materials:

-

Procedure:

-

3.1. Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 mg/L) in a 1:1 methanol/water mixture.[26] Perform serial dilutions to create a calibration curve (e.g., 1, 5, 10, 50, 100 mg/L).

-

3.2. Sample Preparation: Dilute the aqueous sample with the mobile phase to fall within the calibration range. Filter through a 0.45 µm syringe filter.

-

3.3. Chromatographic Conditions:

-

3.4. Analysis: Inject the standards to generate a calibration curve (peak area vs. concentration). Inject the prepared samples.

-

3.5. Quantification: Determine the concentration of this compound in the samples by interpolating their peak areas from the linear regression of the calibration curve.[26]

-

Conclusion

This compound is a cornerstone of the modern polymer industry. Its simple yet highly reactive structure, containing both a vinyl and a carboxylic acid group, provides a powerful platform for synthesizing materials with an expansive range of properties. From the superabsorbent polymers in personal care products to the durable coatings on automobiles and the scale inhibitors in industrial water systems, the impact of this compound is ubiquitous. The dominant propylene oxidation process allows for its efficient and large-scale production. However, its significant corrosive, toxic, and reactive hazards demand a thorough understanding and strict adherence to safety protocols. For researchers and professionals in related fields, a deep knowledge of this compound's chemistry, handling, and analysis is not just beneficial but essential for innovation and safety.

References

- Wikipedia. This compound. [Link]

- Study.com. This compound Formula, Structure & Properties. [Link]

- Australian Government Department of Climate Change, Energy, the Environment and W

- Shanghai Douwin Chemical Co.,Ltd. The Main Uses of this compound. [Link]

- Zhejiang Ruico Advanced Materials Co., Ltd. Physical and chemical properties of this compound. [Link]

- JIN DUN CHEMICAL. This compound (AA)

- ChemJAG.

- ChemAnalyst. Unlocking the Versatility of this compound Across Industries. [Link]

- Wikipedia. Polythis compound. [Link]

- UCLA, Department of Chemistry & Biochemistry. Illustrated Glossary of Organic Chemistry - this compound. [Link]

- Medium. This compound (CAS: 79-10-7)

- Shandong Kaitai Petrochemical Co., Ltd. What are the properties of this compound?. [Link]

- National Center for Biotechnology Inform

- U.S. Environmental Protection Agency (EPA). This compound. [Link]

- ChemAnalyst. Understanding the Production Process of this compound. [Link]

- YouTube. What Is The Polymerization Mechanism For Polythis compound Synthesis?. [Link]

- Study.com. This compound: Synthesis & Manufacturing Process. [Link]

- YouTube. How Is Polythis compound Synthesized?. [Link]

- Redox.

- Occupational Safety and Health Administr

- Shanghai Douwin Chemical Co.,Ltd. Synthesis Technology of this compound (AA). [Link]

- International Programme on Chemical Safety (INCHEM). This compound (EHC 191, 1997). [Link]

- Gellner Industrial. A Beginner's Guide to Acrylic Polymers. [Link]

- Penta chemicals. This compound. [Link]

- Taylor & Francis Online.

- New Jersey Department of Health. Hazardous Substance Fact Sheet: this compound. [Link]

- National Institutes of Health (NIH), National Center for Biotechnology Information.

- Mitrask.

- Organic Syntheses. Working with Hazardous Chemicals. [Link]

- Organic Syntheses. Working with Hazardous Chemicals. [Link]

- Scribd. This compound A Summary of Safety and Handling. [Link]

Sources

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. polybluechem.com [polybluechem.com]

- 3. This compound | 79-10-7 [chemicalbook.com]

- 4. This compound (AA): Key Applications and Industrial Benefits [jindunchemical.com]

- 5. Unlocking the Versatility of this compound Across Industries [chemanalyst.com]

- 6. The this compound structure is central to its versatility and usefulness in a range of applications - Knowledge - Anquan Chemical [zbaqchem.com]

- 7. kaitai-pec.com [kaitai-pec.com]

- 8. study.com [study.com]

- 9. This compound | CH2CHCOOH | CID 6581 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. The Main Uses of this compound - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 11. Polythis compound - Wikipedia [en.wikipedia.org]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. POLY(this compound): Application, Synthesis and Hazard_Chemicalbook [chemicalbook.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Understanding the Production Process of this compound [chemanalyst.com]

- 17. This compound: Synthesis & Manufacturing Process | Study.com [study.com]

- 18. This compound Production [owlnet.rice.edu]

- 19. Synthesis Technology of this compound (AA) - Shanghai Douwin Chemical Co.,Ltd. [douwin-chem.com]

- 20. epa.gov [epa.gov]

- 21. arkema.com [arkema.com]

- 22. pentachemicals.eu [pentachemicals.eu]

- 23. nj.gov [nj.gov]

- 24. redox.com [redox.com]

- 25. osha.gov [osha.gov]

- 26. mitrask.com [mitrask.com]

A Comprehensive Technical Guide to the Synthesis of Acrylic Acid via Propylene Oxidation

Foreword: The Enduring Significance of Acrylic Acid

This compound (CH₂=CHCOOH) stands as a cornerstone of the modern chemical industry. As a versatile unsaturated carboxylic acid, it serves as a critical precursor in the synthesis of a vast array of materials, from superabsorbent polymers used in diapers to high-performance coatings, adhesives, and textiles.[1] Its dual functionality, featuring both a vinyl group and a carboxylic acid moiety, allows for extensive polymerization and esterification, making it an indispensable building block. The dominant and most economically viable route to this compound production is the two-stage catalytic oxidation of propylene.[2] This guide provides an in-depth exploration of this process, designed for researchers and chemical professionals. We will dissect the fundamental reaction mechanisms, explore the sophisticated catalyst systems that drive selectivity, detail the critical process parameters, and outline the established protocols for synthesis and purification, grounding every step in established scientific principles.

Chapter 1: The Two-Stage Oxidation Pathway: A Strategic Imperative

The direct, single-step oxidation of propylene to this compound is theoretically possible but practically challenging due to the difficulty of achieving high selectivity. The industrial standard, therefore, employs a two-stage vapor-phase oxidation process.[3][4] This strategic separation allows for the optimization of catalysts and reaction conditions for each distinct chemical transformation, maximizing the overall yield and minimizing the formation of undesirable byproducts like carbon oxides.[5]

The overall process can be summarized by two primary reactions:

-

Stage 1: Propylene to Acrolein C₃H₆ + O₂ → C₃H₄O + H₂O (Propylene + Oxygen → Acrolein + Water)

-

Stage 2: Acrolein to this compound C₃H₄O + ½ O₂ → C₃H₄O₂ (Acrolein + Oxygen → this compound)

This sequential approach is typically carried out in two separate fixed-bed reactors connected in series, each packed with a catalyst specifically engineered for its respective reaction.[3]

Caption: High-level overview of the two-stage this compound production process.

Chapter 2: First Stage Oxidation: Propylene to Acrolein

The initial and arguably most critical step is the selective partial oxidation of propylene to acrolein. The primary challenge is to activate the methyl group of propylene for oxidation without cleaving the carbon-carbon double bond or causing complete combustion to CO and CO₂.[6]

Catalyst System: The Role of Bismuth Molybdates

The causality behind catalyst selection is rooted in achieving high selectivity. Bismuth molybdate-based catalysts (e.g., Bi₂Mo₃O₁₂) are the industry standard for this stage.[4] Their efficacy stems from their unique crystal structure, which facilitates a redox mechanism (Mars-van Krevelen). In this mechanism, lattice oxygen from the catalyst oxide is the active oxidant that selectively attacks an allylic hydrogen on the propylene molecule, forming a π-allyl intermediate.[7] The propylene is adsorbed onto the catalyst surface, where this abstraction occurs. The resulting reduced catalyst is then re-oxidized by gaseous oxygen from the feed, completing the catalytic cycle.

Other metallic oxides, including those of iron, cobalt, and nickel, are often incorporated as promoters to enhance activity and stability.[8]

Reaction Mechanism and Kinetics

The reaction proceeds via the formation of a surface allyl intermediate (H₂C=CH-CH₂*), which is considered the most abundant reaction intermediate.[9] This intermediate is then further oxidized to acrolein. The presence of gaseous molecular oxygen is crucial for re-oxidizing the catalyst and maintaining its activity.[9] The kinetics are complex but are generally modeled with a dependency on both propylene and oxygen partial pressures.[7]

Process Conditions and Reactor Design

To maximize acrolein yield and catalyst lifespan, precise control of process parameters is essential. The reaction is highly exothermic, necessitating efficient heat management.[4]

| Parameter | Typical Value | Rationale / Field Insight |

| Reactor Type | Fixed-Bed Tubular Reactor | Provides good plug-flow characteristics and a high surface area for heat exchange. Tubes are typically packed with catalyst pellets.[1][4] |

| Temperature | 300–350°C | Balances reaction rate and selectivity. Lower temperatures result in poor conversion, while higher temperatures promote over-oxidation to COx.[4] |

| Pressure | 1–3 atm (gauge) | Near-atmospheric pressure is sufficient and economically favorable, avoiding the high capital costs of high-pressure equipment.[4] |

| Feed Composition | Propylene: 5-9%Air: 50-70%Steam: 20-40% | High-purity (>99.5%) propylene is required to prevent catalyst poisoning.[1] Steam acts as a heat sink to control temperature and inhibits coke formation.[10] |

| Heat Removal | Molten Salt Bath | The reactor tubes are immersed in a circulating molten salt bath to efficiently remove the substantial heat of reaction and maintain a near-isothermal profile.[3][10] |

Chapter 3: Second Stage Oxidation: Acrolein to this compound

The acrolein-rich gas stream from the first reactor is fed directly, without isolation of the intermediate, into a second reactor for the final oxidation step.[11] Here, the aldehyde functional group of acrolein is selectively oxidized to a carboxylic acid.

Catalyst System: Vanadium-Molybdenum Oxides

The catalyst requirements for this stage differ significantly from the first. The goal is to oxidize an aldehyde, which is more susceptible to oxidation than the methyl group of propylene. Catalysts based on mixed oxides of molybdenum (Mo) and vanadium (V), often on a support or promoted with other elements like tungsten (W), copper (Cu), or antimony (Sb), are predominantly used.[4][12][13] These materials possess the necessary surface acidity and redox properties to facilitate the conversion of the -CHO group to -COOH with high selectivity.[14][15] The Brønsted acidity of these catalysts is believed to play a role in the formation of the carboxylic acid.[15]

Sources

- 1. Understanding the Production Process of this compound [chemanalyst.com]

- 2. scribd.com [scribd.com]

- 3. This compound Production [owlnet.rice.edu]

- 4. npcsblog.com [npcsblog.com]

- 5. US4147885A - Process for producing this compound from propylene - Google Patents [patents.google.com]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. collectionscanada.gc.ca [collectionscanada.gc.ca]

- 9. lehigh.edu [lehigh.edu]

- 10. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]

- 11. This compound synthesis - chemicalbook [chemicalbook.com]

- 12. Catalysts for producing acrolein, Catalysts for producing this compound, Catalysts for producing maleic anhydride, and Catalysts for producing ethylene oxide | Products | NIPPON SHOKUBAI [shokubai.co.jp]

- 13. tandfonline.com [tandfonline.com]

- 14. tandfonline.com [tandfonline.com]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

"free radical polymerization mechanism of acrylic acid"

An In-depth Technical Guide to the Free Radical Polymerization of Acrylic Acid

Introduction to this compound and its Polymerization

This compound (AA) is a highly versatile organic compound and a key commodity chemical used in the production of a vast array of materials. As an unsaturated carboxylic acid, its high reactivity, particularly of its vinyl group, makes it an ideal monomer for polymerization. The resulting polymer, poly(this compound) (PAA), is a high-molecular-weight, water-soluble polymer that finds extensive use across numerous industries.[1] In its partially or fully deprotonated state (as a polyelectrolyte), PAA has the remarkable ability to absorb and retain water, swelling to many times its original volume.[2] This property is the foundation for its primary application as a superabsorbent polymer in products like disposable diapers.[2] Furthermore, PAA and its derivatives are widely employed as dispersants, scale inhibitors, thickening agents, and adhesives.[1][2][3]

The most common and commercially significant method for synthesizing PAA is through free radical polymerization (FRP).[1][4] This chain-reaction mechanism allows for the efficient conversion of this compound monomers into long polymer chains, and a fundamental understanding of its mechanism is critical for controlling the final properties of the polymer.

The Core Mechanism: A Step-by-Step Analysis

Free radical polymerization proceeds through a sequence of three fundamental steps: initiation, propagation, and termination.[4][5] This process involves highly reactive radical species that drive the chain reaction forward.

Initiation: The Spark of the Reaction

The polymerization process begins with the generation of free radicals from an initiator molecule.[4][5] These initiators are typically unstable compounds that decompose under thermal or redox conditions to form radical species. Common classes of initiators for this compound polymerization include:

-

Persulfates: Such as potassium persulfate (KPS) or ammonium persulfate (APS), which are often used in aqueous solutions and decompose upon heating to form sulfate radicals.[5][6]

-

Azo Compounds: Like 2,2′-azobisisobutyronitrile (AIBN), which decompose thermally to generate carbon-centered radicals.[4]

-

Redox Systems: Combinations of an oxidizing agent and a reducing agent, such as hydrogen peroxide and ascorbic acid, can generate radicals at lower temperatures.[1]

Once formed, the initiator radical (R•) attacks the electron-rich carbon-carbon double bond of an this compound monomer. This addition reaction opens the double bond and transfers the radical site to the monomer unit, creating an active monomer radical and officially initiating the polymer chain.[5]

Propagation: Building the Polymer Chain

During the propagation stage, the newly formed active monomer radical rapidly adds to another this compound monomer in the same manner as the initiation step.[4][5] This sequential addition continues, with each new monomer unit extending the polymer chain while regenerating the radical site at the growing end.[5] This process repeats thousands of times, leading to the formation of a long-chain macroradical. The rate of propagation is influenced by factors such as monomer concentration and temperature.[7]

Termination: Concluding the Growth

The growth of a polymer chain ceases when its radical end is deactivated. This termination process typically occurs when two growing macroradicals encounter each other.[4] There are two primary mechanisms for termination:

-

Combination (or Coupling): The two radical chain ends combine to form a single, longer polymer chain with a single covalent bond.[5]

-

Disproportionation: One radical abstracts a hydrogen atom from the other, resulting in two separate, stable polymer chains. One chain becomes saturated, while the other forms a terminal double bond.[4][5]

The predominant termination mechanism depends on the specific monomer and reaction conditions.

Controlling the Reaction: Key Variables and Their Impact

Achieving desired properties in the final poly(this compound) product, such as specific molecular weight or viscosity, requires precise control over the polymerization reaction. Several factors are manipulated to achieve this control.

The Challenge of Inhibition

This compound is highly reactive and can undergo spontaneous, often runaway, polymerization during transport and storage, which is a significant safety hazard.[8] To prevent this, inhibitors are added to the monomer.[9] Common inhibitors include hydroquinone monomethyl ether (MeHQ) and phenothiazine (PTZ).[8][9][10] These molecules function as radical scavengers, reacting with and deactivating any prematurely formed radicals to stop the polymerization chain before it can begin.[8] The effectiveness of some inhibitors, like MeHQ, is significantly enhanced by the presence of dissolved oxygen.[9]

Molecular Weight and Polydispersity Control

Chain Transfer Agents (CTAs): To control the molecular weight of the resulting polymer, chain transfer agents (CTAs) are often introduced into the reaction mixture.[11] These agents, typically mercaptans (thiols), effectively stop the growth of one polymer chain by donating an atom (usually hydrogen) to the macroradical.[11] This terminates the chain, but the CTA is converted into a new radical that can then initiate the growth of a new, separate polymer chain.[12] The result is a larger number of shorter polymer chains, leading to a lower average molecular weight.[11][12] CTAs can also play a role in reducing the amount of branching in the polymer structure.[13][14]

| Parameter | Function in Polymerization | Effect on Polymer | Common Examples |